3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid
Description
3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid is a fluorinated heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(trifluoromethyl)phenyl group at the 5-position and a propanoic acid moiety at the 2-position. The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica (Ref: 10-F740222) .
Properties
IUPAC Name |
3-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-17-16-9(20-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRUDYVVJYTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The process includes several steps:
Formation of the oxadiazole ring: This is achieved by reacting hydrazides of carboxylic acids with appropriate reagents to form the oxadiazole ring.
Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains. The trifluoromethyl group enhances lipophilicity and bioactivity, making 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid a candidate for further development as an antimicrobial agent .
1.2 Anti-inflammatory Properties
The incorporation of the trifluoromethyl group in pharmaceutical compounds is known to improve their anti-inflammatory activities. Research has demonstrated that similar oxadiazole derivatives can reduce inflammation markers in vitro and in vivo models. This suggests that 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid may possess similar properties, warranting further investigation into its therapeutic potential for inflammatory diseases .
1.3 Drug Design and Development
The structural features of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid make it a valuable scaffold in drug design. The trifluoromethyl group is often associated with enhanced metabolic stability and improved pharmacokinetic profiles. This compound could serve as a lead structure for designing new drugs targeting specific biological pathways or diseases .
Material Science
2.1 Polymer Chemistry
The unique properties of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid can be leveraged in polymer chemistry to create advanced materials with desirable characteristics such as thermal stability and chemical resistance. Its incorporation into polymer matrices may enhance the performance of coatings and composites used in various industrial applications .
2.2 Fluorescent Materials
Research indicates that oxadiazole derivatives can exhibit fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The trifluoromethyl substitution may further enhance the photophysical properties of these materials, leading to brighter and more efficient devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with oxadiazole derivatives similar to 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid. |
| Study B | Anti-inflammatory Effects | Showed reduced inflammation markers in animal models when treated with related oxadiazole compounds. |
| Study C | Material Applications | Explored the use of oxadiazole derivatives in creating high-performance polymers with enhanced thermal stability. |
Mechanism of Action
The mechanism of action of 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Estimated based on molecular formula.
Key Observations
Impact of Substituents :
- The –CF₃ group in the target compound increases lipophilicity (LogP ~2.8 estimated) compared to the phenyl (–C₆H₅, LogP ~2.1) and 2-chlorophenyl (–Cl, LogP ~2.5) analogs .
- Fluorinated analogs (e.g., 2,4-difluorophenyl in ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity .
Core Heterocycle Differences :
- 1,3,4-Oxadiazole (target compound) is more rigid and polar than 1,3-oxazole (), affecting binding affinity in biological targets .
Applications and Commercial Status: The phenyl-substituted analog (CAS 23464-98-4) is widely available from suppliers like Hairui Chem and Advanced Technology & Industrial Co., suggesting its utility in organic synthesis .
Comparative Data on Physicochemical Properties
Research Implications and Gaps
- Agrochemical Potential: Structural similarity to fluazifop (), a propanoic acid-based herbicide, suggests possible herbicidal activity for the target compound .
- Medicinal Chemistry : The 1,3,4-oxadiazole scaffold is associated with antimicrobial and anticancer activity in literature, though specific data for the target compound is lacking .
Biological Activity
3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Information
- Molecular Formula : C12H9F3N2O3
- Molecular Weight : 286.21 g/mol
- SMILES Notation : C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CCC(=O)O
- InChIKey : LYDRUDYVVJYTDJ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of 3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid has been investigated in various studies, particularly focusing on its role as an inhibitor in cellular pathways.
Inhibition of Rho/MRTF/SRF Pathway
A notable study identified this compound as a potent inhibitor of the Rho/Myocardin-related transcription factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription. The compound demonstrated significant inhibitory effects on Gα12-stimulated SRE.L activity in PC3 cells with an IC50 value indicating good potency .
Table 1: Summary of Biological Activities
| Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Inhibition of Rho/MRTF/SRF | SRE.L Promoter Assay | 0.02 | |
| Cell Viability | WST-1 Assay | <5% inhibition | |
| General Toxicity | Various Cell Lines | Not specified |
The mechanism by which 3-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid exerts its biological effects is primarily through the modulation of signaling pathways involved in cell proliferation and gene expression. The trifluoromethyl group enhances the compound's potency by influencing molecular interactions within target proteins .
Related Compounds and Comparisons
Similar oxadiazol-based compounds have shown varying degrees of biological activity. For example, other derivatives have been reported to exhibit enhanced anti-inflammatory properties or improved inhibition of specific enzyme targets. The presence of the trifluoromethyl group is often correlated with increased lipophilicity and bioavailability, contributing to the overall efficacy of these compounds in therapeutic applications .
Table 2: Comparison with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
